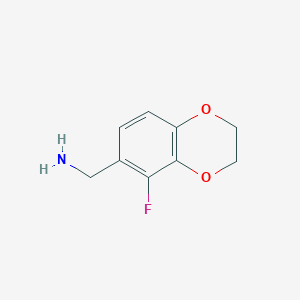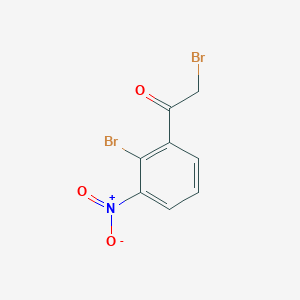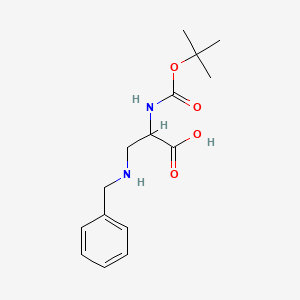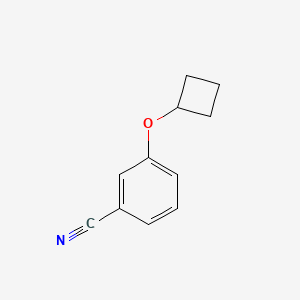
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole is an organic compound with the molecular formula C26H30Br2FN2S3. This compound is notable for its unique structure, which includes bromine, fluorine, and thiophene groups, making it a subject of interest in various fields of scientific research, particularly in organic electronics and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with 4,7-dibromo-2,1,3-benzothiadiazole and 5-bromo-4-hexylthiophene.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to attach the thiophene groups to the benzothiadiazole core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in further coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-functionalized derivative, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique electronic properties make it suitable for use in the fabrication of thin-film transistors and other electronic devices.
Biological Research: It is explored for its potential use in bioimaging and as a fluorescent probe due to its strong fluorescence properties.
Mécanisme D'action
The mechanism by which 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of the compound, making it an effective material for use in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole: Lacks the fluorine atom, resulting in different electronic properties.
4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-chloro-2,1,3-benzothiadiazole: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Uniqueness
The presence of the fluorine atom in 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole imparts unique electronic properties, such as increased electron affinity and stability, making it particularly valuable in the field of organic electronics .
Propriétés
Formule moléculaire |
C26H29Br2FN2S3 |
|---|---|
Poids moléculaire |
644.5 g/mol |
Nom IUPAC |
4,7-bis(5-bromo-4-hexylthiophen-2-yl)-5-fluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C26H29Br2FN2S3/c1-3-5-7-9-11-16-13-20(32-25(16)27)18-15-19(29)22(24-23(18)30-34-31-24)21-14-17(26(28)33-21)12-10-8-6-4-2/h13-15H,3-12H2,1-2H3 |
Clé InChI |
MEFNULOXKDYUBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC(=C1)C2=CC(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


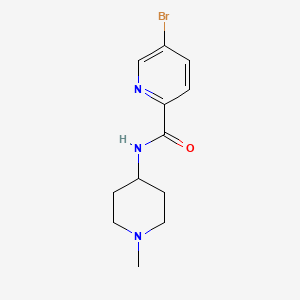

![4-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12094507.png)
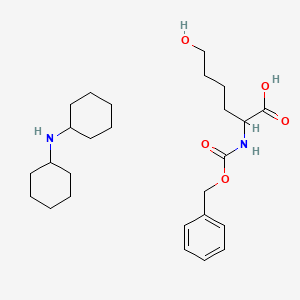
![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)
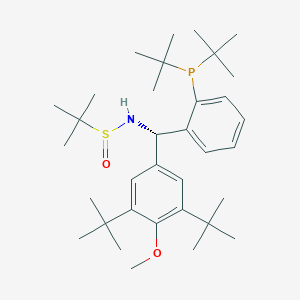
![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)

